3,4,5,6-Tetrahydro-2-(alpha-ethoxy-4-methylbenzyl)pyrimidine
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Overview
Description
3,4,5,6-Tetrahydro-2-(alpha-ethoxy-4-methylbenzyl)pyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-Tetrahydro-2-(alpha-ethoxy-4-methylbenzyl)pyrimidine typically involves the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions. The reaction is followed by cyclization to form the pyrimidine ring. Specific details on the reaction conditions and catalysts used can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including temperature control, solvent selection, and the use of catalysts to enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
3,4,5,6-Tetrahydro-2-(alpha-ethoxy-4-methylbenzyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various hydrogenated forms.
Scientific Research Applications
3,4,5,6-Tetrahydro-2-(alpha-ethoxy-4-methylbenzyl)pyrimidine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3,4,5,6-Tetrahydro-2-(alpha-ethoxy-4-methylbenzyl)pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydropyridine: A related compound with similar structural features but different functional groups.
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Another pyrimidine derivative with distinct chemical properties.
Uniqueness
3,4,5,6-Tetrahydro-2-(alpha-ethoxy-4-methylbenzyl)pyrimidine is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
CAS No. |
33235-94-8 |
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Molecular Formula |
C14H20N2O |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
2-[ethoxy-(4-methylphenyl)methyl]-1,4,5,6-tetrahydropyrimidine |
InChI |
InChI=1S/C14H20N2O/c1-3-17-13(14-15-9-4-10-16-14)12-7-5-11(2)6-8-12/h5-8,13H,3-4,9-10H2,1-2H3,(H,15,16) |
InChI Key |
YMBJPKOYMAYDAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC=C(C=C1)C)C2=NCCCN2 |
Origin of Product |
United States |
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